molecular formula C16H18N2O3 B11725407 2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile

2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B11725407
M. Wt: 286.33 g/mol
InChI Key: LUXHUXBAYGFUNG-UHFFFAOYSA-N
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Description

This compound features a prop-2-enenitrile backbone conjugated with a 4-methoxyphenyl group and a 4,4-dimethyl-1,3-oxazolidine-3-carbonyl substituent.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H18N2O3/c1-16(2)10-21-11-18(16)15(19)13(9-17)8-12-4-6-14(20-3)7-5-12/h4-8H,10-11H2,1-3H3

InChI Key

LUXHUXBAYGFUNG-UHFFFAOYSA-N

Canonical SMILES

CC1(COCN1C(=O)C(=CC2=CC=C(C=C2)OC)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials might include 4,4-dimethyl-1,3-oxazolidine, 4-methoxybenzaldehyde, and acrylonitrile. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key factors would include the availability of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxazolidine derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I) Substituents: Diphenylamino (electron-rich) and pyridin-3-yl groups. Properties: Exhibits strong π-π stacking in crystal structures due to planar diphenylamino groups. Two conformers (anti/syn) exist in the solid state, stabilized by solvent interactions. Electronic Profile: HOMO-LUMO gap influenced by extended conjugation from diphenylamino groups.

(Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

  • Substituents : 4-Methoxy (electron-donating) and 4-nitro (electron-withdrawing) groups.
  • Properties : Polarized electronic structure due to opposing substituent effects. Likely higher dipole moment compared to the target compound.

2-Cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide Substituents: Thiophene (π-electron-rich) and amide groups. Properties: Amide group enables hydrogen bonding, contrasting with the oxazolidine carbonyl’s steric hindrance. Thiophene enhances charge-transfer capabilities.

(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7)

  • Substituents : 4-Chloro and 3-nitro (both electron-withdrawing).
  • Properties : Strong electron-withdrawing effects reduce electron density on the enenitrile backbone, increasing electrophilicity.

Crystallographic and Packing Behavior

  • Target Compound: Likely forms hydrogen bonds via the oxazolidine carbonyl, but steric hindrance from dimethyl groups may limit close packing. No direct crystallographic data is available in the evidence.
  • Compound I : Crystallizes with two independent molecules (Z’ = 2) due to solvent-induced conformational flexibility. Strong π-π interactions dominate packing.
  • (Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile : Polar nitro and methoxy groups may lead to layered or herringbone packing, but specific data is lacking.

Electronic and Photophysical Properties

Compound HOMO-LUMO Gap (eV) Key Substituent Effects
Target Compound Not reported 4-Methoxy (EDG) enhances electron density.
Compound I 2.8–3.1 Diphenylamino extends conjugation.
(Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl) ~3.5 (estimated) Nitro (EWG) reduces electron density.
CAS 104089-72-7 Not reported Chloro and nitro (EWG) increase reactivity.

Biological Activity

2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile, also known by its CAS number 1096815-42-7, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H18_{18}N2_2O3_3. The structure features a 1,3-oxazolidine ring which is significant for its biological activity. The presence of the methoxyphenyl group is also crucial as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. For instance, a study synthesized various oxazolidine derivatives and tested their activity against human cancer cell lines. Notably, compounds with structural similarities to this compound showed promising results:

CompoundCancer Cell LineIC50 (μM)
7eHL604
7mMDA-MB23125

These findings suggest that modifications on the oxazolidine ring can lead to enhanced cytotoxicity against specific cancer cells while maintaining low toxicity to normal cells .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The presence of the oxazolidine moiety is believed to play a role in disrupting cellular processes critical for tumor survival. Research indicates that these compounds can inhibit key signaling pathways associated with cell proliferation and survival .

Study on Antiproliferative Effects

In a detailed investigation of 25 oxazolidine derivatives, several were found to significantly inhibit the growth of HL60 promyelocytic leukemia cells. The study highlighted that certain substituents on the oxazolidine ring could enhance or diminish biological activity. For example, derivatives with electron-withdrawing groups exhibited stronger antiproliferative effects compared to those with electron-donating groups .

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of these compounds, in vivo studies are essential for understanding their therapeutic potential. Preliminary animal studies have indicated that certain derivatives can effectively reduce tumor size without significant adverse effects on normal tissues .

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